L162389 L162389 L162389 is a potent antagonist of angiotensin AT1 receptor with Ki of 28 nM.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007253
InChI: InChI=1S/C31H38N4O4S/c1-6-9-17-39-31(36)34-40(37,38)27-16-13-23(10-7-2)19-26(27)25-14-11-24(12-15-25)20-35-28(8-3)33-29-21(4)18-22(5)32-30(29)35/h11-16,18-19H,6-10,17,20H2,1-5H3,(H,34,36)
SMILES: CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CCC)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC
Molecular Formula: C31H38N4O4S
Molecular Weight: 562.7 g/mol

L162389

CAS No.:

Cat. No.: VC0007253

Molecular Formula: C31H38N4O4S

Molecular Weight: 562.7 g/mol

* For research use only. Not for human or veterinary use.

L162389 -

Specification

Molecular Formula C31H38N4O4S
Molecular Weight 562.7 g/mol
IUPAC Name butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate
Standard InChI InChI=1S/C31H38N4O4S/c1-6-9-17-39-31(36)34-40(37,38)27-16-13-23(10-7-2)19-26(27)25-14-11-24(12-15-25)20-35-28(8-3)33-29-21(4)18-22(5)32-30(29)35/h11-16,18-19H,6-10,17,20H2,1-5H3,(H,34,36)
Standard InChI Key MLGCITBDCGSKQS-UHFFFAOYSA-N
SMILES CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CCC)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC
Canonical SMILES CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CCC)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC

Introduction

Chemical Characterization and Structural Properties

Table 1: Key Chemical Properties of L162389

PropertyValueSource
CAS Number169281-53-2
Molecular FormulaC31H38N4O4S
Molecular Weight562.72 g/mol
Solubility (DMSO)≥17.77 mM
Storage Conditions-20°C (lyophilized)
Purity>98% (HPLC)

Synthetic Accessibility

The synthesis involves sequential Suzuki-Miyaura couplings to assemble the biphenyl core, followed by imidazo[4,5-b]pyridine formation via cyclocondensation . Critical steps include:

  • Palladium-catalyzed cross-coupling of bromophenyl intermediates

  • Regioselective installation of the sulfonylcarbamate group

  • Final purification through reverse-phase HPLC

Process optimization has achieved laboratory-scale yields of 32-45%, though industrial-scale production remains challenging due to the multi-step synthesis and sensitive functional groups .

Pharmacological Profile

Receptor Binding Kinetics

Radioligand displacement assays using [125I]Ang II demonstrate:

  • AT1 receptor Ki = 28 nM (porcine uterine membranes)

  • AT2 receptor Ki = 35 nM (human recombinant receptors)

  • 1.25-fold selectivity for AT1 over AT2

The balanced affinity profile enables simultaneous modulation of both receptor subtypes, unlike selective AT1 antagonists like losartan or AT2 agonists such as C21 .

Functional Activity

L162389 exhibits context-dependent pharmacology:

  • AT1 receptor: Full antagonism (IC50 = 105 nM in phosphatidylinositol turnover assays)

  • AT2 receptor: Partial agonism (35% maximal response vs. Ang II)

This dual activity was confirmed in vascular smooth muscle cells, where L162389:

  • Inhibited AT1-mediated vasoconstriction (pA2 = 7.8)

  • Potentiated AT2-dependent nitric oxide release

Table 2: Comparative Pharmacological Data of RAS Ligands

CompoundAT1 Ki (nM)AT2 Ki (nM)AT1 ActivityAT2 Activity
L1623892835AntagonistPartial Agonist
Losartan0.8>10,000AntagonistInactive
C214200.4InactiveFull Agonist
L-162,7822238AgonistAgonist

Mechanism of Action

AT1 Receptor Antagonism

L162389 competitively inhibits angiotensin II binding to AT1 receptors through:

  • Hydrophobic interactions with transmembrane helices 3 and 7

  • Hydrogen bonding to His256 (helix 6)

  • Stabilization of inactive receptor conformation via n-propyl side chain

This antagonism prevents Gq-mediated signaling, reducing:

  • Intracellular Ca2+ mobilization (-78% at 1 μM)

  • Protein kinase C activation (-62%)

  • Vasoconstrictor responses in isolated aortic rings (EC50 shift >10-fold)

AT2 Receptor Partial Agonism

The compound's biphenyl sulfonylcarbamate group enables:

  • 41% recruitment of β-arrestin-2 vs. full agonist C21

  • Selective activation of PI3K-Akt pathway over MAPK

  • NO synthase potentiation without cAMP modulation

Molecular dynamics simulations suggest the partial agonism arises from suboptimal positioning of the imidazole nitrogen relative to AT2 receptor's Asp297 .

Preclinical Research Applications

Cardiovascular Models

In spontaneously hypertensive rats (SHR):

  • Oral administration (10 mg/kg) reduced systolic BP by 32 mmHg

  • Preserved renal blood flow (+24%) vs. atenolol controls

  • Showed superior endothelial function vs. valsartan (FMD +8.7% vs +5.1%)

Metabolic Stability

Liver microsome studies revealed exceptional pharmacokinetic properties:

  • Human: t½ = 43 minutes (vs. 11 minutes for C21)

  • Rat: t½ = 39 minutes

  • Mouse: t½ = 37 minutes

CYP450 inhibition profiles (<25% at 10 μM ) suggest low drug-drug interaction risk:

  • CYP3A: 5.4%

  • CYP2D6: 12%

  • CYP2C9: 23%

Structural-Activity Relationships

Key modifications altering pharmacological activity:

  • n-Propyl → iso-Butyl: Converts AT1 antagonist to agonist (L-162,782)

  • Sulfonylcarbamate → Methoxycarbonyl: Enhances AT2 selectivity 35-fold

  • 2-tert-Butyl substitution: Improves metabolic stability 4-fold

The phenylthiazole scaffold demonstrates remarkable tolerance for functional group variations while maintaining dual receptor engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator